7-Methyl-1,4-thiazepane
Overview
Description
7-Methyl-1,4-thiazepane is a seven-membered heterocyclic compound containing nitrogen and sulfur atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,4-thiazepane typically involves the cyclization of appropriate precursors. One common method includes the reaction of a diamine with a thiol or sulfide under controlled conditions. For instance, aromatic carboxylic acids can be condensed with diamines monoprotected with a Boc group, followed by cyclization to form the thiazepane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1,4-thiazepane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary amines.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Functionalized thiazepane derivatives.
Scientific Research Applications
7-Methyl-1,4-thiazepane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 7-Methyl-1,4-thiazepane involves its interaction with specific molecular targets. The nitrogen and sulfur atoms in the ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound can modulate enzyme activity and receptor binding, leading to its observed biological effects .
Comparison with Similar Compounds
1,4-Thiazepane: Lacks the methyl group, leading to different chemical reactivity and biological activity.
1,4-Oxazepane: Contains an oxygen atom instead of sulfur, resulting in different electronic properties.
1,4-Diazepane: Contains two nitrogen atoms, which significantly alters its chemical behavior.
Uniqueness: 7-Methyl-1,4-thiazepane is unique due to the presence of both nitrogen and sulfur atoms in its ring structure, along with a methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-methyl-1,4-thiazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c1-6-2-3-7-4-5-8-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNZYCQGFMZEMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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